E5090

Description

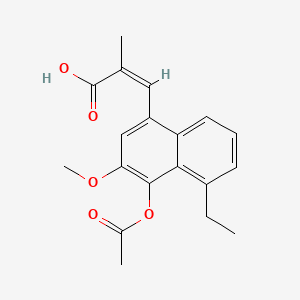

Properties

CAS No. |

131420-91-2 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(Z)-3-(4-acetyloxy-5-ethyl-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C19H20O5/c1-5-13-7-6-8-15-14(9-11(2)19(21)22)10-16(23-4)18(17(13)15)24-12(3)20/h6-10H,5H2,1-4H3,(H,21,22)/b11-9- |

InChI Key |

GMNKEZBZYKGPTL-LUAWRHEFSA-N |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C(=CC(=C2OC(=O)C)OC)/C=C(/C)\C(=O)O |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=C2OC(=O)C)OC)C=C(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-(acetyloxy)-5-ethyl-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid E 5090 E-5090 E5090 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to E5090: A Novel Inhibitor of Interleukin-1 Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of E5090, a potent and orally active inhibitor of Interleukin-1 (IL-1) generation. This compound is a prodrug that is converted in vivo to its pharmacologically active deacetylated metabolite, DA-E5090. This document details the physicochemical properties of both compounds, outlines experimental protocols for their study, and visualizes their mechanism of action within the IL-1 signaling pathway.

Chemical Structure and Identification

This compound and its active metabolite, DA-E5090, are complex organic molecules. Their precise chemical structures and identifiers are crucial for accurate research and development.

This compound

-

IUPAC Name: (Z)-3-(4-acetyloxy-5-ethyl-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid

-

CAS Number: 131420-91-2

-

Molecular Formula: C₁₉H₂₀O₅

-

SMILES: CC(OC1=C(OC)C=C(/C=C(C)/C(O)=O)C2=C1C(CC)=CC=C2)=O

DA-E5090 (Active Metabolite)

-

IUPAC Name: (Z)-3-(5-ethyl-4-hydroxy-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid

-

CAS Number: 131420-84-3

-

Molecular Formula: C₁₇H₁₈O₄

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and DA-E5090 is essential for formulation development, pharmacokinetic studies, and interpretation of biological data.

| Property | This compound | DA-E5090 |

| Molecular Weight | 328.36 g/mol | 286.32 g/mol |

| Boiling Point | 487.2°C at 760 mmHg (Predicted) | Not available |

| Flash Point | 179.3°C (Predicted) | Not available |

| Density | 1.241 g/cm³ (Predicted) | Not available |

| LogP | 3.60 (Predicted) | Not available |

| Vapor Pressure | 2.64E-10 mmHg at 25°C (Predicted) | Not available |

| Refractive Index | 1.649 (Predicted) | Not available |

Biological Activity and Mechanism of Action

This compound is a novel anti-inflammatory agent that functions as an orally active inhibitor of IL-1 generation.[1][2][3] Following oral administration, this compound undergoes deacetylation to form its active metabolite, DA-E5090.[2]

The primary mechanism of action of DA-E5090 is the inhibition of the production of both IL-1α and IL-1β.[2] In vitro studies have demonstrated that DA-E5090 dose-dependently inhibits the generation of IL-1α and IL-1β in human monocytes stimulated with lipopolysaccharide (LPS).[2] This inhibition occurs at the transcriptional level, as evidenced by the suppression of IL-1α and IL-1β mRNA expression.[2]

The inhibition of IL-1 production by this compound has been shown to have significant anti-inflammatory effects in various animal models. It has demonstrated efficacy in models of adjuvant arthritis, type II collagen-induced arthritis, and carrageenin-induced paw edema.[1] Notably, this compound exhibits a steroid-like anti-inflammatory profile without causing thymic atrophy, a common side effect of corticosteroids.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DA-E5090 within the IL-1 signaling pathway.

Caption: Mechanism of DA-E5090 in inhibiting IL-1 production.

Experimental Protocols

The following are generalized protocols based on the available literature for the study of this compound and DA-E5090. Researchers should adapt these methods based on their specific experimental needs and available resources.

In Vitro Inhibition of IL-1 Generation by Human Monocytes

This protocol is based on the methods described by Goto et al. (1991).[2]

Objective: To determine the inhibitory effect of DA-E5090 on the production of IL-1α and IL-1β by LPS-stimulated human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

DA-E5090

-

Dimethyl sulfoxide (DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kits for human IL-1α and IL-1β

-

96-well cell culture plates

Procedure:

-

Monocyte Isolation: Isolate PBMCs from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Adhere the PBMCs to plastic culture dishes for 1-2 hours to enrich for monocytes. Wash away non-adherent cells.

-

Cell Culture: Resuspend the adherent monocytes in RPMI 1640 with 10% FBS and seed them in 96-well plates at a density of 1 x 10⁵ cells/well.

-

Compound Treatment: Prepare stock solutions of DA-E5090 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1%.

-

Stimulation: Add the DA-E5090 dilutions to the monocyte cultures. After a pre-incubation period (e.g., 30 minutes), stimulate the cells with LPS (e.g., 1 µg/mL). Include appropriate controls (untreated cells, vehicle-treated cells, LPS-stimulated cells without DA-E5090).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

IL-1 Measurement: Quantify the levels of IL-1α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1 production by DA-E5090 compared to the LPS-stimulated control. Determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of this compound.

Caption: A representative experimental workflow for this compound.

Conclusion

This compound represents a promising class of anti-inflammatory agents with a distinct mechanism of action centered on the inhibition of IL-1 generation. Its oral activity and efficacy in preclinical models of inflammatory diseases suggest its potential as a therapeutic candidate. This technical guide provides a foundational understanding of this compound and its active metabolite, DA-E5090, to support further research and development efforts in the field of inflammation and immunology. The detailed information on its chemical properties, biological activity, and experimental methodologies is intended to facilitate the work of scientists and researchers in this area.

References

- 1. Antiinflammatory properties of this compound, a novel orally active inhibitor of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of IL-1 generation, this compound: in vitro inhibitory effects on the generation of IL-1 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

E5090 (CAS Number: 131420-91-2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090, with the CAS number 131420-91-2, is a novel, orally active small molecule that has been investigated for its anti-inflammatory properties. It functions as a prodrug, being converted in vivo to its pharmacologically active deacetylated metabolite, DA-E5090. The primary mechanism of action of DA-E5090 is the inhibition of interleukin-1 (IL-1) generation, a key mediator in inflammatory processes. Research has demonstrated its efficacy in animal models of arthritis. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

While detailed physicochemical properties for this compound are not extensively reported in the available literature, it is classified as an acrylate and a naphthol derivative.

| Property | Value |

| CAS Number | 131420-91-2 |

| Chemical Name | 2-Propenoic acid, 3-(4-acetoxy-1-naphthyl)-, 2-(1-methylethyl)phenyl ester |

| Molecular Formula | C24H22O4 |

| Molecular Weight | 374.4 g/mol |

Biological Activity and Mechanism of Action

This compound is a prodrug that undergoes in vivo deacetylation to form the active metabolite DA-E5090. The primary therapeutic effect of this compound is derived from the activity of DA-E5090.

Inhibition of Interleukin-1 (IL-1) Generation

The core mechanism of action of DA-E5090 is the inhibition of the generation of the pro-inflammatory cytokines IL-1α and IL-1β.

Quantitative Data on IL-1 Inhibition

Specific IC50 values for the inhibition of IL-1α and IL-1β by DA-E5090 are not available in the reviewed literature. However, research has shown a dose-dependent inhibition of both IL-1α and IL-1β generation by DA-E5090 in lipopolysaccharide (LPS)-stimulated human monocytes within a concentration range of 1-10 µM[1].

| Target | Cell Type | Stimulus | Inhibitor | Concentration Range | Effect |

| IL-1α and IL-1β Generation | Human Monocytes | LPS | DA-E5090 | 1-10 µM | Dose-dependent inhibition[1] |

Mechanism of IL-1 Inhibition

DA-E5090 has been shown to inhibit the transcription of IL-1α and IL-1β messenger RNA (mRNA) in human monocytes[1]. This indicates that the compound acts at the level of gene expression to suppress the production of these key inflammatory cytokines. The precise molecular target within the transcriptional machinery has not been fully elucidated in the available literature.

Preclinical Pharmacology

The anti-inflammatory effects of this compound have been evaluated in various animal models.

Adjuvant-Induced Arthritis in Rats

Oral administration of this compound has been shown to be effective in a rat model of adjuvant-induced arthritis, a common model for studying chronic inflammation.

Experimental Data in Adjuvant Arthritis Model

Detailed quantitative data from these studies, such as the effective dose (ED50) for reducing paw swelling or other inflammatory markers, are not consistently reported in the available literature. However, studies have qualitatively described the efficacy of orally administered this compound in this model.

Rat Air-Pouch Inflammatory Model

In a rat air-pouch model, where inflammation is induced by LPS injection, orally administered this compound demonstrated a dose-dependent inhibition of IL-1-like activity in the exudate[2].

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and its active metabolite DA-E5090, such as Cmax, Tmax, AUC, and bioavailability, are not available in the public domain based on the conducted literature search.

Clinical Trials

There is no publicly available information regarding any clinical trials conducted with this compound.

Experimental Protocols

In Vitro Inhibition of IL-1 Generation by Human Monocytes

Objective: To assess the ability of DA-E5090 to inhibit the production of IL-1α and IL-1β from stimulated human monocytes.

Methodology:

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

-

Cell Culture and Stimulation: Purified monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum. The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce the production of IL-1.

-

Treatment: DA-E5090 is dissolved in a suitable solvent (e.g., DMSO) and added to the monocyte cultures at various concentrations (e.g., 1, 3, and 10 µM) prior to or concurrently with LPS stimulation. A vehicle control (DMSO alone) is also included.

-

Incubation: The treated and control cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of IL-1: The cell culture supernatants are collected, and the concentrations of IL-1α and IL-1β are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage inhibition of IL-1 production at each concentration of DA-E5090 is calculated relative to the vehicle-treated control.

Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered this compound in a rat model of chronic arthritis.

Methodology:

-

Animals: Male Lewis rats are typically used for this model.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.

-

Treatment: this compound is formulated in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally to the rats at various doses, typically starting from the day of adjuvant injection and continuing for a specified period (e.g., 21 days). A vehicle control group and a positive control group (e.g., a known anti-inflammatory drug like indomethacin) are included.

-

Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring several parameters, including:

-

Paw Volume: Measured using a plethysmometer.

-

Arthritis Score: A visual scoring system based on the redness and swelling of the joints.

-

Body Weight: Monitored as an indicator of general health.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis: The data from the this compound-treated groups are compared to the vehicle control group to determine the effect of the compound on the development and severity of arthritis.

Visualizations

Caption: Metabolic activation of this compound and its inhibitory effect on IL-1 production.

Caption: Workflow for in vitro evaluation of DA-E5090 on IL-1 production.

Caption: Proposed mechanism of DA-E5090 within the LPS-induced IL-1 signaling pathway.

References

E5090: An In-Depth Technical Guide on a Novel Inhibitor of Interleukin-1 Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active anti-inflammatory agent that functions as a potent inhibitor of Interleukin-1 (IL-1) generation. Developed as a prodrug, this compound is metabolically converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This technical guide synthesizes the available preclinical data on this compound and DA-E5090, focusing on its mechanism of action, efficacy in established inflammatory models, and the experimental methodologies used for its characterization. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Interleukin-1, encompassing both IL-1α and IL-1β, is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide spectrum of inflammatory diseases. The dysregulation of IL-1 production is a key feature of numerous autoimmune and inflammatory conditions, making it a critical target for therapeutic intervention. This compound has been identified as a novel small molecule with the ability to suppress IL-1 generation, offering a potentially distinct therapeutic approach compared to existing anti-inflammatory drugs. Notably, its mechanism of action is reported to be independent of cyclooxygenase (COX) inhibition, suggesting a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary mechanism of action of this compound's active metabolite, DA-E5090, is the inhibition of IL-1α and IL-1β gene transcription. In vitro studies have demonstrated that DA-E5090 effectively suppresses the synthesis of both IL-1α and IL-1β messenger RNA (mRNA) in human monocytes stimulated with lipopolysaccharide (LPS).[1] This transcriptional inhibition leads to a subsequent reduction in the production and release of these potent pro-inflammatory cytokines. While the precise molecular target of DA-E5090 has not been fully elucidated in the available literature, its "steroid-like" activity suggests a potential interference with key transcription factors or upstream signaling pathways that regulate IL-1 gene expression.

Putative Signaling Pathway

Based on the known regulation of IL-1 gene transcription and the reported "steroid-like" activity of this compound, a putative signaling pathway for DA-E5090's inhibitory action is proposed. In this model, DA-E5090 may interfere with the activation or nuclear translocation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are essential for the induction of IL-1 gene expression in response to inflammatory stimuli like LPS.

Caption: Putative mechanism of DA-E5090 on the NF-κB signaling pathway.

Quantitative Data

In Vitro Efficacy

The active metabolite, DA-E5090, has demonstrated a dose-dependent inhibition of IL-1α and IL-1β production in LPS-stimulated human monocytes.[1]

| Compound | Cell Type | Stimulant | Cytokine Inhibited | Concentration Range |

| DA-E5090 | Human Monocytes | LPS (1 µg/mL) | IL-1α and IL-1β | 1 - 10 µM |

Specific IC50 values for IL-1α and IL-1β inhibition are not available in the reviewed literature.

In Vivo Efficacy

This compound has shown significant anti-inflammatory effects in various rat models of inflammation.

| Animal Model | Parameter Measured | Effect of this compound |

| Carrageenan-Induced Paw Edema | Paw Volume | Dose-dependent reduction |

| Adjuvant-Induced Arthritis | Paw Swelling | Suppression |

Precise dose-response data, including ED50 values and percentage of inhibition at specific doses, are not detailed in the available literature.

Experimental Protocols

In Vitro Monocyte IL-1 Generation Assay

Objective: To assess the inhibitory effect of DA-E5090 on IL-1 production by human monocytes.

Methodology:

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

-

Cell Culture and Stimulation: Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum. The cells are pre-incubated with varying concentrations of DA-E5090 for a specified period (e.g., 1 hour).

-

Induction of IL-1 Production: IL-1 generation is induced by adding lipopolysaccharide (LPS) to the cell cultures at a final concentration of 1 µg/mL.

-

Sample Collection: Cell culture supernatants are collected after an incubation period (e.g., 24 hours) to measure secreted IL-1 levels. Cell lysates can also be prepared to measure cell-associated IL-1.

-

IL-1 Quantification: The concentrations of IL-1α and IL-1β in the supernatants are determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

mRNA Analysis: To assess the effect on gene transcription, total RNA is extracted from the monocytes after a shorter incubation period with LPS and DA-E5090. The levels of IL-1α and IL-1β mRNA are quantified using Northern blotting or quantitative real-time PCR (qRT-PCR).

Caption: Experimental workflow for the in vitro monocyte IL-1 generation assay.

In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy of orally administered this compound in a chronic inflammatory arthritis model.

Methodology:

-

Induction of Arthritis: Arthritis is induced in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the rats daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis. A control group receives the vehicle only.

-

Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring the volume of the hind paws using a plethysmometer. Other parameters such as body weight, arthritic score (based on a visual scale of inflammation in the joints), and erythrocyte sedimentation rate (ESR) can also be monitored.

-

Data Analysis: The paw volume measurements are used to calculate the percentage of inhibition of paw swelling in the this compound-treated groups compared to the vehicle-treated control group.

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Summary and Future Directions

This compound is a promising orally active inhibitor of IL-1 generation with demonstrated efficacy in preclinical models of inflammation. Its unique mechanism of action, which involves the transcriptional suppression of both IL-1α and IL-1β without inhibiting cyclooxygenase, positions it as a potentially valuable therapeutic agent for a variety of inflammatory disorders.

Further research is warranted to fully elucidate the molecular mechanism of action of its active metabolite, DA-E5090. Identifying the specific cellular target and the precise signaling cascade it modulates will be crucial for its continued development. Additionally, more comprehensive dose-response studies are needed to establish a clear pharmacokinetic and pharmacodynamic profile. The absence of publicly available clinical trial data suggests that the development of this compound may have been discontinued or that further studies are unpublished. Nevertheless, the foundational research on this compound provides valuable insights into the development of novel IL-1 inhibitors.

References

E5090: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active anti-inflammatory agent that has demonstrated significant potential in preclinical models of inflammation. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its molecular targets and mechanism of action. This compound acts as a prodrug, being converted in vivo to its pharmacologically active deacetylated form, DA-E5090. The primary therapeutic effect of this compound is mediated through the targeted inhibition of Interleukin-1 (IL-1) generation, a key cytokine implicated in a wide range of inflammatory diseases. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of its mechanism of action to support further research and development.

Introduction

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the innate immune response. Dysregulation of IL-1 signaling is a hallmark of numerous autoimmune and inflammatory disorders, making it a critical target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of IL-1 biosynthesis. Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action is independent of cyclooxygenase (COX) inhibition, suggesting a favorable side-effect profile.[1] This guide will delve into the specifics of its biological activity and known targets.

Biological Activity and Efficacy

This compound exhibits potent anti-inflammatory properties in various preclinical models. Its efficacy has been demonstrated in animal models of both acute and chronic inflammation.

In Vivo Anti-Inflammatory Effects

In rat models of adjuvant-induced arthritis and type II collagen-induced arthritis, oral administration of this compound effectively suppressed paw swelling and joint destruction.[1] Furthermore, in an air-pouch model in rats, this compound demonstrated a dose-dependent inhibition of IL-1-like activity and subsequent granuloma formation.[2] These findings highlight the steroid-like anti-inflammatory effects of this compound in vivo.[2]

Molecular Targets and Mechanism of Action

The primary molecular target of this compound's active metabolite, DA-E5090, is the biosynthesis of the pro-inflammatory cytokines IL-1α and IL-1β.

Inhibition of IL-1α and IL-1β Generation

In vitro studies using human monocytes have shown that DA-E5090 effectively inhibits the generation of both IL-1α and IL-1β when stimulated with lipopolysaccharide (LPS).[3] This inhibition occurs in a dose-dependent manner.[3]

Transcriptional Regulation

The inhibitory effect of DA-E5090 on IL-1 production is exerted at the transcriptional level. Northern blotting analysis has revealed that DA-E5090 inhibits the transcription of messenger RNA (mRNA) for both IL-1α and IL-1β in LPS-stimulated human monocytes.[3]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of DA-E5090.

| Compound | Assay | Cell Type | Stimulant | Target | Effective Concentration |

| DA-E5090 | IL-1α & IL-1β Generation | Human Monocytes | LPS (1 µg/ml) | IL-1α & IL-1β mRNA transcription | 1-10 µM[3] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. The specific protocols from the primary literature were not available.

Inhibition of IL-1 Production in Human Monocytes

Objective: To determine the effect of DA-E5090 on the production of IL-1α and IL-1β by human monocytes.

Methodology:

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture plates.

-

Cell Culture and Treatment: Culture the adherent monocytes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum. Pre-incubate the cells with varying concentrations of DA-E5090 for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a potent inflammatory stimulus such as lipopolysaccharide (LPS) at a concentration of 1 µg/ml. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: Collect the cell culture supernatants.

-

Quantification of IL-1: Measure the concentrations of IL-1α and IL-1β in the supernatants using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Northern Blot Analysis for IL-1 mRNA

Objective: To assess the effect of DA-E5090 on the transcription of IL-1α and IL-1β mRNA.

Methodology:

-

Cell Treatment and RNA Extraction: Treat human monocytes with DA-E5090 and/or LPS as described in the protocol above for a shorter duration suitable for mRNA analysis (e.g., 4-6 hours). Following treatment, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry. Assess RNA integrity via gel electrophoresis.

-

Gel Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

-

Hybridization: Prehybridize the membrane to block non-specific binding sites. Hybridize the membrane with a labeled cDNA or oligonucleotide probe specific for IL-1α or IL-1β mRNA.

-

Washing and Detection: Wash the membrane under stringent conditions to remove any unbound probe. Detect the hybridized probe using an appropriate method (e.g., autoradiography for radiolabeled probes or chemiluminescence for non-radioactive probes).

-

Analysis: Analyze the resulting bands to determine the relative abundance of IL-1α and IL-1β mRNA in the different treatment groups. Use a housekeeping gene (e.g., GAPDH) as a loading control.

Visualizations

Signaling Pathway of this compound's Action

References

- 1. A novel inhibitor of IL-1 generation, this compound: in vitro inhibitory effects on the generation of IL-1 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory properties of this compound, a novel orally active inhibitor of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel inhibitor of IL-1 generation, this compound: in vivo inhibitory effect on the generation of IL-1-like factor and on granuloma formation in an air-pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Metabolite: A Search for DA-E5090 and its Link to the Anti-Inflammatory Compound E5090

A comprehensive review of publicly accessible scientific literature and databases has yielded no direct evidence to substantiate the existence of DA-E5090 as an active metabolite of the compound E5090. While this compound has been identified in limited research as a potential anti-inflammatory agent, details regarding its metabolic fate, including the formation of any active metabolites, remain unpublished in the scientific domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of DA-E5090's role as the active metabolite of this compound. However, the foundational data required for such a guide—including quantitative data, experimental protocols, and established signaling pathways—are not available in the public record.

Our investigation involved extensive searches for terms such as "DA-E5090," "this compound metabolism," "this compound active metabolites," and "this compound pharmacokinetics." These queries across multiple scientific databases did not produce any literature detailing the biotransformation of this compound into DA-E5090 or describing the pharmacological properties of DA-E5090.

It is conceivable that "DA-E5090" and "this compound" represent internal company codenames for compounds under investigation, with research and development data remaining proprietary and not yet disclosed publicly. Without access to such internal documentation or future publications, a detailed technical guide on this topic cannot be constructed.

The Parent Compound: this compound

What is known from limited available information is that this compound has been investigated for its anti-inflammatory properties. Specifically, it has been described as a novel, orally active inhibitor of interleukin-1 (IL-1) generation. Preclinical studies in animal models of arthritis have suggested that this compound can suppress inflammation. However, these early studies do not provide information on its metabolic pathways.

The Unidentified Metabolite: DA-E5090

No information regarding the chemical structure, mechanism of action, or pharmacokinetic profile of a compound designated as DA-E5090 could be located. Therefore, it is not possible to create the requested data tables or visualizations.

The Path Forward

For researchers interested in the metabolic fate of this compound, the following hypothetical workflow outlines the necessary experimental steps to identify and characterize its metabolites, including a potential active metabolite like DA-E5090.

E5090 for immunology research

An in-depth search for information regarding "E5090" in the context of immunology research did not yield any specific results for a compound with this designation. The scientific and medical literature does not appear to contain references to an agent named this compound for immunological applications.

It is possible that "this compound" may be an internal project code, a typographical error, or a very recently developed compound that has not yet been disclosed in publicly available resources.

To enable the creation of the requested in-depth technical guide, please verify the compound's name and provide any additional known identifiers, such as:

-

Alternative names or synonyms

-

The company or research institution developing the compound

-

Any associated publications or patent numbers

Once more specific information is available, a comprehensive guide can be compiled, including the requested data tables, experimental protocols, and signaling pathway diagrams.

E5090: A Potent Inhibitor of Pro-Inflammatory Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active compound that has demonstrated significant anti-inflammatory properties through the targeted inhibition of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on cytokine production. Experimental data, detailed methodologies, and visual representations of the relevant biological pathways are presented to offer a thorough understanding of this compound's therapeutic potential.

Introduction

The pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response. Their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This compound has emerged as a promising therapeutic agent due to its ability to specifically suppress the production of these critical cytokines. This compound is a prodrug that is converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This guide will focus on the effects of DA-E5090 on cytokine production in human monocytes.

Mechanism of Action

DA-E5090 exerts its anti-inflammatory effects by inhibiting the generation of IL-1α and IL-1β at the transcriptional level. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, DA-E5090 has been shown to decrease the messenger RNA (mRNA) levels of both IL-1α and IL-1β, leading to a subsequent reduction in the synthesis and secretion of these pro-inflammatory cytokines[1].

Quantitative Analysis of Cytokine Inhibition

The inhibitory effect of DA-E5090 on cytokine production is dose-dependent. The following table summarizes the quantitative data on the inhibition of IL-1α and IL-1β in LPS-stimulated human monocytes.

| Cytokine | Cell Type | Stimulant | DA-E5090 Concentration (µM) | Observed Effect | Reference |

| IL-1α | Human Monocytes | LPS (1 µg/ml) | 1 - 10 | Dose-dependent inhibition of generation | [1] |

| IL-1β | Human Monocytes | LPS (1 µg/ml) | 1 - 10 | Dose-dependent inhibition of generation | [1] |

Further quantitative data, such as IC50 values, are not available in the currently accessible literature.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effect of DA-E5090 on cytokine production.

Isolation and Culture of Human Monocytes

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adherence or magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Cell Culture: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Monocyte Stimulation and Treatment

-

Plating: Seed the cultured monocytes in appropriate multi-well plates at a desired density.

-

Pre-treatment: Pre-incubate the monocytes with varying concentrations of DA-E5090 (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the monocytes with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

-

Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-1α or IL-1β and incubate overnight.

-

Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of recombinant human IL-1α or IL-1β standards to the plate and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for human IL-1α or IL-1β and incubate.

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and monitor color development.

-

Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Northern Blot Analysis for Cytokine mRNA

-

RNA Extraction: Isolate total RNA from DA-E5090-treated and untreated LPS-stimulated monocytes using a suitable RNA extraction method (e.g., TRIzol reagent).

-

Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled or non-radiolabeled probe specific for human IL-1α or IL-1β mRNA. A probe for a housekeeping gene (e.g., GAPDH) should be used as a loading control.

-

Washing: Wash the membrane to remove unbound probe.

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of IL-1α and IL-1β mRNA.

Visualizing the Impact of this compound: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of DA-E5090 and the experimental workflow for its evaluation.

Caption: Proposed signaling pathway for LPS-induced IL-1 production and the inhibitory action of DA-E5090.

Caption: A logical workflow diagram for assessing the impact of DA-E5090 on cytokine production.

Conclusion

This compound, through its active metabolite DA-E5090, is a potent and specific inhibitor of IL-1α and IL-1β production in human monocytes. Its mechanism of action, involving the suppression of cytokine gene transcription, offers a targeted approach for the treatment of inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. Further studies are warranted to elucidate the precise molecular targets of DA-E5090 within the intracellular signaling cascade and to establish its full clinical potential.

References

E5090: An In-Depth Technical Guide on In Vitro Studies in Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is an orally active compound that has demonstrated potential as an inhibitor of interleukin-1 (IL-1) generation. In vivo, this compound is converted to its pharmacologically active deacetylated form, DA-E5090. This document provides a comprehensive overview of the in vitro studies of this compound's active form, DA-E5090, on human monocytes, with a focus on its inhibitory effects on cytokine production. Due to the limited availability of public data, this guide is based on the foundational study by Goto et al. (1991) and supplemented with established methodologies and probable signaling pathways in the field of monocyte research.

Core Findings on DA-E5090's Activity in Human Monocytes

The primary in vitro research indicates that DA-E5090 is a potent inhibitor of IL-1α and IL-1β generation in human monocytes stimulated with lipopolysaccharide (LPS). The inhibitory action is dose-dependent, observed within a concentration range of 1-10 µM, and occurs at the transcriptional level through the inhibition of IL-1α and IL-1β mRNA.[1]

Quantitative Data Summary

While the seminal study by Goto et al. (1991) did not provide specific IC50 values, the dose-dependent inhibitory effects of DA-E5090 on IL-1α and IL-1β production in LPS-stimulated human monocytes are summarized below.

| Concentration of DA-E5090 (µM) | Inhibition of IL-1α Generation | Inhibition of IL-1β Generation |

| 1 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| 10 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

Table 1: Summary of the dose-dependent inhibition of IL-1α and IL-1β generation by DA-E5090 in LPS-stimulated human monocytes. The data is based on the reported dose-dependent manner of inhibition.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to assess the in vitro effects of DA-E5090 on human monocytes, based on standard laboratory practices.

Isolation and Culture of Human Monocytes

-

Objective: To isolate primary human monocytes from peripheral blood for in vitro experimentation.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC population by either plastic adherence or by using antibody-coated magnetic beads (e.g., anti-CD14).

-

Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

In Vitro Stimulation and Treatment

-

Objective: To stimulate the cultured human monocytes to produce IL-1 and to treat them with DA-E5090 to assess its inhibitory effects.

-

Methodology:

-

Cultured human monocytes are stimulated with 1 µg/ml of lipopolysaccharide (LPS) to induce the production of IL-1α and IL-1β.[1]

-

Concurrently, cells are treated with varying concentrations of DA-E5090 (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control.

-

The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

-

Measurement of Cytokine Production

-

Objective: To quantify the levels of IL-1α and IL-1β in the cell culture supernatants.

-

Methodology:

-

After the incubation period, the cell culture supernatants are collected.

-

The concentrations of IL-1α and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

The results from the DA-E5090-treated groups are compared to the vehicle-treated control group to determine the extent of inhibition.

-

Analysis of mRNA Expression

-

Objective: To determine the effect of DA-E5090 on the transcription of IL-1α and IL-1β genes.

-

Methodology:

-

Human monocytes are stimulated with LPS and treated with DA-E5090 as described above.

-

After a shorter incubation period (e.g., 4-6 hours), total RNA is extracted from the cells.

-

The levels of IL-1α and IL-1β mRNA are analyzed by Northern blotting or, more commonly in modern practice, by quantitative real-time polymerase chain reaction (qRT-PCR).[1]

-

Signaling Pathways and Mechanism of Action

The finding that DA-E5090 inhibits the transcription of IL-1α and IL-1β mRNA suggests that its mechanism of action involves the modulation of intracellular signaling pathways that regulate gene expression. While the specific pathway affected by DA-E5090 has not been explicitly detailed in the available literature, it is likely to interfere with key transcription factors involved in the inflammatory response.

Postulated Signaling Pathway for IL-1 Inhibition

The production of IL-1 in monocytes in response to LPS is primarily regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism for how DA-E5090 might exert its inhibitory effects.

Caption: Postulated signaling pathway for DA-E5090's inhibition of IL-1 production.

Experimental Workflow

The logical flow of the in vitro investigation of DA-E5090 is depicted in the following diagram.

Caption: Experimental workflow for in vitro studies of DA-E5090 on human monocytes.

Conclusion

The available evidence strongly indicates that the deacetylated form of this compound, DA-E5090, is an effective inhibitor of LPS-induced IL-1α and IL-1β production in human monocytes. This inhibition is achieved through the suppression of gene transcription. The precise molecular targets and the full extent of its dose-response relationship warrant further investigation to fully elucidate its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.

References

E5090 (Tasurgratinib): A Preclinical Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E5090, also known as tasurgratinib or E7090, is an orally available, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., tasurgratinib has demonstrated significant antitumor activity in preclinical models of various cancers, particularly those harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Tasurgratinib is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2] Genetic aberrations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, are known to be key drivers in the proliferation, survival, migration, and angiogenesis of cancer cells.[2] By selectively inhibiting these receptors, tasurgratinib effectively blocks the downstream signaling pathways, leading to the suppression of tumor growth.[2]

A key characteristic of tasurgratinib is its unique binding kinetics. It exhibits a "Type V" binding mode to the ATP-binding site of the FGFR kinase domain, which is characterized by rapid association and slow dissociation.[2][4][5] This prolonged target engagement is believed to contribute to its potent and durable inhibition of FGFR signaling.[4][5] Structural analysis has revealed that tasurgratinib binds to the "DFG-in" conformation of the receptor.[4][5]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) ligands to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. Tasurgratinib, by inhibiting the initial FGFR phosphorylation, effectively abrogates these downstream signals.

Preclinical Data

In Vitro Activity

Tasurgratinib has demonstrated potent and selective antiproliferative activity against a panel of human cancer cell lines, particularly those with known FGFR genetic alterations.[3]

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 100 |

| AN3 CA | Endometrial Cancer | FGFR2 Mutation | < 100 |

| RT112 | Bladder Cancer | FGFR3 Fusion | < 100 |

| ... | ... | ... | ... |

Table 1: In Vitro Antiproliferative Activity of Tasurgratinib in Cancer Cell Lines with FGFR Alterations. Data compiled from publicly available research.[3]

Studies have shown that tasurgratinib effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like ERK in a dose-dependent manner in these sensitive cell lines.[3] Furthermore, it has shown efficacy against acquired resistance mutations in FGFR2, such as N549H/K, which can emerge after treatment with other FGFR inhibitors.[4][5]

In Vivo Efficacy

The antitumor activity of tasurgratinib has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Cholangiocarcinoma (CCA) Models: In xenograft models using NIH/3T3 cells engineered to express FGFR2 fusion proteins found in CCA, tasurgratinib demonstrated significant tumor growth inhibition.[4] Similar robust antitumor activity was observed in a CCA PDX model harboring an FGFR2-BICC1 gene fusion.[4]

Breast Cancer Models: In preclinical models of estrogen receptor-positive (ER+)/HER2-negative breast cancer, FGF signaling has been implicated in resistance to CDK4/6 inhibitors and endocrine therapy.[6][7] Tasurgratinib, both as a single agent and in combination with endocrine therapies like fulvestrant, has shown significant antitumor activity in ET-resistant breast cancer models.[6][7]

| Animal Model | Cancer Type | Treatment | Outcome |

| NIH/3T3 Allograft (FGFR2-fusion) | Cholangiocarcinoma | Tasurgratinib | Significant tumor growth inhibition |

| CCA PDX (FGFR2-BICC1) | Cholangiocarcinoma | Tasurgratinib | Potent antitumor activity |

| ER+/HER2- BC PDX | Breast Cancer | Tasurgratinib + Fulvestrant | Significant antitumor activity in ET-resistant models |

Table 2: Summary of In Vivo Antitumor Activity of Tasurgratinib.[4][6][7]

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of tasurgratinib is typically assessed using a standard cell viability assay.

Methodology:

-

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of tasurgratinib or vehicle control (DMSO).

-

Following a 72-hour incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well.

-

After a further incubation period, the absorbance is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[3]

Western Blot Analysis

Western blotting is employed to investigate the effect of tasurgratinib on FGFR signaling pathways.

Methodology:

-

Cancer cells are treated with various concentrations of tasurgratinib for a specified period.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is then incubated with primary antibodies against total and phosphorylated forms of FGFR, ERK, and other relevant signaling proteins.

-

After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[3]

In Vivo Xenograft Studies

The antitumor efficacy of tasurgratinib in a living organism is evaluated using xenograft models.

Methodology:

-

Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Tasurgratinib is administered orally, typically once daily, at various doses. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream pathway modulation.[3]

Conclusion

The preclinical data for this compound (tasurgratinib) strongly support its development as a potent and selective inhibitor of the FGFR signaling pathway. Its robust antitumor activity in both in vitro and in vivo models, particularly in cancers with FGFR genetic alterations, highlights its therapeutic potential. The unique "Type V" binding kinetics may offer advantages in terms of potency and duration of action. Further clinical investigation is warranted to fully elucidate the safety and efficacy of tasurgratinib in patients with FGFR-driven malignancies.

References

- 1. Tasurgratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. eisai.com [eisai.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]

- 5. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Tasurgratinib as an Orally Available FGFR1–3 Inhibitor on Resistance to a CDK4/6 Inhibitor and Endocrine Therapy in ER+/HER2− Breast Cancer Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

No Publicly Available In Vivo Experimental Data for E5090 in Rats

Comprehensive searches for in vivo experimental protocols and the mechanism of action for a compound designated "E5090" in rats have yielded no specific, publicly available information. As such, the creation of detailed application notes and protocols as requested is not possible at this time.

The scientific literature and public databases do not contain specific studies detailing the administration of this compound to rats, nor do they describe its pharmacokinetic profile, dosing regimens, or efficacy in this animal model. Furthermore, information regarding the specific signaling pathways modulated by a compound named this compound is not available.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or primary research sources they may have. Should "this compound" be an internal or developmental code, accessing the relevant proprietary information will be necessary to proceed with any in vivo experimentation.

Without foundational data on the compound's properties and biological effects, the generation of experimental protocols, data tables, and signaling pathway diagrams would be purely speculative and not grounded in scientific evidence. We recommend verifying the compound's designation and searching for any alternative names or publications that might provide the necessary background information for developing a robust experimental plan.

Application Notes and Protocols for Oral Administration of E5090 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel, orally active prodrug that functions as a potent inhibitor of Interleukin-1 (IL-1) generation.[1][2] Following oral administration, this compound is converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This active metabolite exerts its anti-inflammatory effects by inhibiting the transcription of IL-1α and IL-1β messenger RNA (mRNA), thereby reducing the production of these key pro-inflammatory cytokines.[2] This mechanism of action distinguishes this compound from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not involve the inhibition of cyclooxygenase (COX) enzymes.[1] Preclinical studies in various rat models of inflammation and arthritis have demonstrated the therapeutic potential of this compound, showcasing its anti-inflammatory, analgesic, and antipyretic properties.[1]

These application notes provide detailed protocols for the preparation and oral administration of this compound in common rodent models of inflammation and arthritis, along with a summary of its biological effects and available quantitative data.

Data Presentation

This compound and its Active Metabolite

| Compound | Chemical Formula | Molecular Weight | CAS Number | Key Characteristics |

| This compound | C19H20O5 | 328.36 | 131420-91-2 | Orally active prodrug. |

| DA-E5090 | Not specified | Not specified | Not specified | Active deacetylated metabolite; inhibits IL-1α and IL-1β mRNA transcription.[2] |

Summary of this compound Efficacy in Rat Models

| Animal Model | Key Parameters | Observed Effects of this compound |

| Adjuvant-Induced Arthritis | Paw Swelling, Erythrocyte Sedimentation Rate (ESR), Peripheral Blood Leucocyte Count | Suppressed paw swelling and reduced elevated ESR and leucocyte counts.[1] |

| Type II Collagen-Induced Arthritis | Paw Swelling, Joint Destruction | Inhibited paw swelling and joint destruction.[1] |

| Carrageenan-Induced Paw Edema | Paw Edema | Effective in reducing acute inflammation.[1] |

| Adjuvant-Induced Local Hyperthermia | Localized Temperature Increase | Demonstrated antipyretic effects.[1] |

| Inflammatory Pain Models | Pain Response | Showed analgesic effects.[1] |

| LPS-Induced Air-Pouch Model | IL-1-like Activity, Granuloma Formation | Dose-dependently inhibited the generation of IL-1 activity and suppressed chronic granuloma formation.[3] |

Experimental Protocols

Preparation of this compound for Oral Administration

For oral administration in animal models, this compound should be prepared as a suspension. A common and effective vehicle for suspending compounds for oral gavage in rodents is a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.

Materials:

-

This compound powder

-

Carboxymethyl cellulose (CMC), low viscosity

-

Sterile, purified water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Appropriate glassware (beakers, graduated cylinders)

-

Analytical balance

Protocol:

-

Prepare the 0.5% CMC Vehicle:

-

Weigh the required amount of CMC powder. For example, to prepare 100 mL of vehicle, weigh 0.5 g of CMC.

-

In a beaker, slowly add the CMC powder to the desired volume of sterile water while continuously stirring with a magnetic stir bar.

-

Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take some time.

-

-

Prepare the this compound Suspension:

-

Determine the desired concentration of the this compound suspension based on the target dose (mg/kg) and the dosing volume for the animals (typically 5-10 mL/kg for rats).

-

Weigh the appropriate amount of this compound powder using an analytical balance.

-

Levigate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This helps to prevent clumping.

-

Gradually add the remaining volume of the 0.5% CMC vehicle to the mortar while continuously triturating with the pestle to ensure a uniform suspension.

-

Transfer the suspension to a beaker and continue to stir with a magnetic stir bar for at least 15-30 minutes before administration to ensure homogeneity.

-

Note: Always prepare fresh suspensions on the day of dosing.

-

Oral Administration by Gavage in Rats

Oral gavage ensures accurate dosing of the test compound.

Materials:

-

Prepared this compound suspension

-

Appropriate-sized gavage needles for rats (e.g., 16-18 gauge, curved or straight with a ball tip)

-

Syringes (1-5 mL, depending on dosing volume)

-

Animal scale for accurate weight measurement

Protocol:

-

Animal Preparation:

-

Weigh each rat accurately immediately before dosing to calculate the correct volume of the this compound suspension to be administered.

-

Gently restrain the rat to minimize stress and movement.

-

-

Administration:

-

Draw the calculated volume of the homogenous this compound suspension into a syringe fitted with a gavage needle.

-

Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

-

Slowly administer the suspension.

-

Carefully remove the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no adverse effects.

-

Protocol for Adjuvant-Induced Arthritis in Rats

This is a widely used model for studying chronic inflammation and the efficacy of anti-arthritic compounds.

Materials:

-

Male Lewis rats (or other susceptible strain)

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

Syringes and needles for injection

-

Calipers for measuring paw volume

-

This compound suspension

Protocol:

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw of each rat.

-

-

Treatment Protocol:

-

Animals are typically divided into a vehicle control group and one or more this compound treatment groups with varying doses.

-

Oral administration of this compound or the vehicle control should commence on a predetermined day post-adjuvant injection, often before the onset of clinical signs of arthritis (prophylactic regimen) or after the establishment of arthritis (therapeutic regimen). A typical therapeutic regimen might start around day 14 and continue daily for a specified period (e.g., 14-21 days).

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both the injected and non-injected hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or digital calipers. The change in paw volume is a primary indicator of inflammation.

-

Clinical Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

-

Systemic Markers: At the end of the study, collect blood samples to measure systemic inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and peripheral blood leukocyte counts.

-

Mandatory Visualizations

Caption: Mechanism of action of orally administered this compound.

Caption: Experimental workflow for this compound in a rat adjuvant arthritis model.

References

- 1. Antiinflammatory properties of this compound, a novel orally active inhibitor of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of IL-1 generation, this compound: in vitro inhibitory effects on the generation of IL-1 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel inhibitor of IL-1 generation, this compound: in vivo inhibitory effect on the generation of IL-1-like factor and on granuloma formation in an air-pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentrations of Calcium Chloride (E509) for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chloride (CaCl₂), designated as E509 in the context of food additives, is a ubiquitous and critical reagent in a vast array of in vitro biological assays. Its role extends far beyond being a simple salt, acting as a crucial cofactor for enzymes, a key component in cell culture media, and a facilitator of DNA uptake in molecular biology. The concentration of calcium ions (Ca²⁺) can profoundly influence cellular processes such as proliferation, differentiation, apoptosis, and signal transduction.[1][2] Therefore, determining the optimal concentration of calcium chloride is paramount for the validity and reproducibility of experimental results.

These application notes provide a comprehensive guide to the use of calcium chloride in various in vitro settings, including recommended concentration ranges, detailed experimental protocols, and an overview of its role in key signaling pathways.

Data Presentation: Quantitative Summary of CaCl₂ Concentrations

The optimal concentration of calcium chloride is highly dependent on the specific application. The following tables summarize typical working concentrations for various in vitro assays.

Table 1: Calcium Chloride Concentrations in Cell Culture Applications

| Application | Cell Type | Recommended CaCl₂ Concentration | Notes |

| Standard Cell Culture | Various adherent and suspension cells | 0.3 mM - 2.0 mM | Most basal media formulations contain CaCl₂ within this range.[1] |

| Keratinocyte Differentiation | Human Keratinocytes | >0.5 mM (switch from <0.1 mM) | The "calcium switch" from low to high extracellular calcium induces differentiation.[3] |

| CHO Cell Growth for Antibody Production | Chinese Hamster Ovary (CHO) cells | ~1.0 mM | Concentrations around 1M were found to be optimal for cell growth, while 0M resulted in less growth.[4] |

| Osteoblast Function | Fetal Rat Calvarial (FRC) cells, 2T3 cell line | 0.5 mM - 3.0 mM | Physiological fluctuations in extracellular calcium directly regulate osteoblast function.[5] |

| Monocyte Chemotaxis | Human Peripheral Blood Mononuclear Cells (PBMCs) | 4.5 mM (maximal response) | Extracellular calcium elicits a chemokinetic response. |

Table 2: Calcium Chloride Concentrations in Molecular and Biochemical Assays

| Assay Type | Application | Recommended CaCl₂ Concentration | Notes |

| Calcium Phosphate Transfection | Various eukaryotic cells | 2.0 M stock solution (final concentration varies) | A 2M stock is commonly used to prepare the DNA-calcium phosphate precipitate.[6][7] |

| Bacterial Transformation | E. coli and other bacteria | 75 mM - 100 mM | Used to prepare competent cells for DNA uptake.[8][9][10] |

| Enzyme Assays (e.g., Lipase, α-amylase) | Enzyme kinetics | 5 mM - 40 mM | Calcium can act as a cofactor or modulator of enzyme activity.[11][12] |

| Kinase Assays (e.g., Aurora-A) | Signal transduction studies | ≥0.5 µM (with Calmodulin) | Calcium, in conjunction with calmodulin, can activate certain kinases.[13] |

| Apoptosis Assays (Annexin V) | Detection of apoptosis | Included in binding buffer | Annexin V binding to phosphatidylserine is calcium-dependent.[14][15] |

Signaling Pathways and Experimental Workflows

Calcium Signaling Pathway

Extracellular signals, such as growth factors and neurotransmitters, can trigger an increase in intracellular calcium concentration, which acts as a second messenger to regulate a multitude of cellular processes.[16][17][18] A primary mechanism for this is the phospholipase C (PLC) pathway.

Caption: The Phospholipase C (PLC) calcium signaling pathway.

Experimental Workflow for Optimizing CaCl₂ Concentration

Determining the precise optimal concentration of calcium chloride for a specific in vitro assay often requires empirical testing. A general workflow for this optimization is outlined below.

Caption: A generalized workflow for optimizing CaCl₂ concentration.

Experimental Protocols

Protocol 1: Calcium Phosphate-Mediated Transfection of Adherent Cells

This protocol describes a common method for introducing DNA into eukaryotic cells. The formation of a fine calcium phosphate-DNA co-precipitate is critical for high transfection efficiency.

Materials:

-

2x HEPES-Buffered Saline (HBS): 50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄, pH 7.0. Filter sterilize.

-

2 M Calcium Chloride (CaCl₂): Prepare fresh and filter sterilize.[6]

-

High-quality plasmid DNA (1 µg/µL).

-

Complete cell culture medium.

-

Adherent cells in culture plates.

Procedure:

-

Cell Plating: The day before transfection, seed adherent cells in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.

-

DNA-Calcium Mixture Preparation:

-

In a sterile microfuge tube, add 5-10 µg of plasmid DNA.

-

Add sterile water to a final volume of 90 µL.

-

Add 10 µL of 2 M CaCl₂ and mix gently.

-

-

Formation of Precipitate:

-

Transfection:

-

Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture plate.

-

Gently swirl the plate to distribute the precipitate.

-

Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours.

-

-

Post-Transfection:

-

Aspirate the medium containing the precipitate and replace it with fresh, pre-warmed complete medium.

-

Incubate the cells for an additional 24-48 hours before assaying for gene expression.

-

Protocol 2: Preparation of Chemically Competent E. coli using Calcium Chloride

This protocol renders E. coli cells permeable to plasmid DNA.

Materials:

-

E. coli strain (e.g., DH5α).

-

LB broth.

-

Sterile, ice-cold 100 mM Calcium Chloride (CaCl₂) solution.

-

Sterile, ice-cold 75 mM CaCl₂ with 15% glycerol.

Procedure:

-

Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

-

Subculture: The next day, inoculate 100 mL of fresh LB broth with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.35-0.45.

-

Harvesting Cells:

-

Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 1000 x g for 5 minutes at 4°C.[10]

-

Discard the supernatant.

-

-

Making Cells Competent:

-

Gently resuspend the cell pellet in 10 mL of ice-cold 100 mM CaCl₂.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 1000 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Final Resuspension and Storage:

-

Gently resuspend the cell pellet in 2 mL of ice-cold 75 mM CaCl₂ with 15% glycerol.

-

Aliquot 50-100 µL of the competent cells into pre-chilled microfuge tubes.

-

Snap-freeze in liquid nitrogen and store at -80°C.

-

Conclusion

The optimal concentration of calcium chloride is a critical parameter that can significantly impact the outcome of in vitro assays. The information and protocols provided herein serve as a valuable resource for researchers to select appropriate starting concentrations and to design and execute experiments with greater precision and reproducibility. It is always recommended to empirically determine the optimal CaCl₂ concentration for each specific experimental system to ensure the highest quality data.

References

- 1. 钙在细胞培养中的应用 [sigmaaldrich.com]

- 2. Induction of growth in resting fibroblastic cell cultures by Ca++ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular calcium as an integrator of tissue function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Calcium Chloride in Modified CHO Cell Growth for Antibody Expression | AIChE [proceedings.aiche.org]

- 5. pnas.org [pnas.org]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]

- 8. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of calcium chloride on the activity and inhibition of bacterial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid calcium-dependent activation of Aurora-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Calcium signaling - Wikipedia [en.wikipedia.org]

- 17. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. static.igem.org [static.igem.org]

Application Notes and Protocols for Cytotoxicity Assay of E5090

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel investigational compound with potential cytotoxic properties against various cancer cell lines. This document provides a detailed protocol for determining the cytotoxic effects of this compound using a common colorimetric method, the MTT assay. The protocol is intended to guide researchers in assessing the half-maximal inhibitory concentration (IC50) of this compound, a key metric in characterizing the potency of a cytotoxic agent. Additionally, this document presents a generalized overview of a common signaling pathway involved in drug-induced cell death.

Data Presentation

The cytotoxic activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or proliferation. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| A549 | Lung Carcinoma | 3.2 |

| HeLa | Cervical Adenocarcinoma | 2.8 |

| HT-29 | Colorectal Adenocarcinoma | 4.1 |

| SK-OV-3 | Ovarian Cancer | 1.9 |

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm).

Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Protocol

-

Cell Seeding:

-

Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the appropriate seeding density (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-